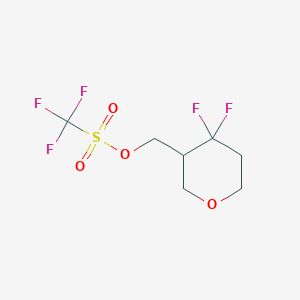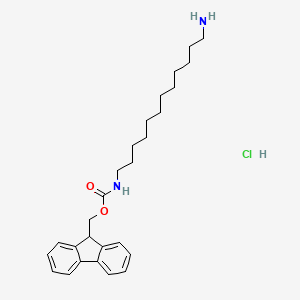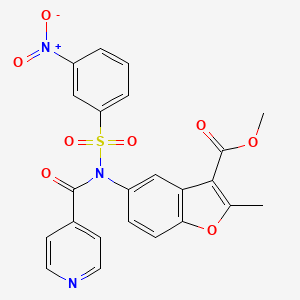
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. The compound is a triflate ester that can be used as a versatile building block for the synthesis of complex molecules.
Scientific Research Applications
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a related compound, has been shown to be a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides. Its application extends to the esterification of alcohols by carboxylic acids, particularly effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates have been found to catalyze the aminolysis of 1,2-epoxides efficiently, leading to the formation of β-amino alcohols. This reaction is characterized by its anti-stereoselectivity and high regioselectivity (Chini et al., 1994).
Vinyl and Aryl Triflate Transformations : Vinyl and aryl trifluoromethanesulfonates are increasingly used for their facile preparation and versatility in chemical reactions. They are particularly effective in cross-coupling reactions and have found applications in natural product synthesis (Ritter, 1993).
Sulfonamide-based Cyclisations : Trifluoromethanesulfonic acid has been utilized to catalyze cyclisation of homoallylic sulfonamides, efficiently forming pyrrolidines and enabling the formation of polycyclic systems (Haskins & Knight, 2002).
Molecular Structure Studies : Investigations into the molecular structure of methyl trifluoromethanesulfonate have provided insights into the conformational properties of covalent sulfonates, aiding in the understanding of their chemical behavior (Trautner et al., 1999).
Protecting and Activating Groups in Amine Synthesis : The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, synthesized using related sulfonating agents, has been used as a versatile protecting and activating group for amines. This approach demonstrates stability under various conditions and is removed by heating in trifluoroacetic acid (Sakamoto et al., 2006).
Polyfluoroalkyl Chemicals in Populations : Studies on polyfluoroalkyl chemicals, which include trifluoromethanesulfonates, have been conducted to assess their presence and impact on the general population. These studies contribute to understanding the environmental and health implications of such chemicals (Calafat et al., 2007).
properties
IUPAC Name |
(4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O4S/c8-6(9)1-2-15-3-5(6)4-16-17(13,14)7(10,11)12/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYCSACWMQJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)COS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393151.png)


![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)


![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)

![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)
![1-butyl-7-(diethylamino)-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2393170.png)

![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)